

Spectroscopic Characterization of Methyl 4-imidazolecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-imidazolecarboxylate

Cat. No.: B101223

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **Methyl 4-imidazolecarboxylate**, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the expected spectral data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 4-imidazolecarboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
12.75	br s	N-H
7.79	s	H-2
7.79	s	H-5
3.74	s	-OCH ₃

Solvent: DMSO-d₆

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.0	C=O
137.5	C-2
128.0	C-4
122.0	C-5
51.5	-OCH ₃

Solvent: DMSO-d₆

Table 3: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150-2800	Broad	N-H stretch
1720	Strong	C=O stretch (ester)
1580	Medium	C=N stretch
1450	Medium	C-H bend (methyl)
1280	Strong	C-O stretch (ester)
1100	Medium	Imidazole ring vibration

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
126.04	100	[M] ⁺ (Molecular Ion)
95.03	~60	[M - OCH ₃] ⁺
68.03	~40	[M - COOCH ₃] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **Methyl 4-imidazolecarboxylate** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of **Methyl 4-imidazolecarboxylate**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Methyl 4-imidazolecarboxylate**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - Bruker Avance 400 MHz spectrometer (or equivalent).
- ¹H NMR Data Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16

- Spectral Width: 16 ppm
- Temperature: 298 K
- ^{13}C NMR Data Acquisition:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Spectral Width: 240 ppm
 - Temperature: 298 K
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the ^1H spectrum to the residual solvent peak of DMSO- d_6 at 2.50 ppm.
 - Reference the ^{13}C spectrum to the solvent peak of DMSO- d_6 at 39.52 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **Methyl 4-imidazolecarboxylate**.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Methyl 4-imidazolecarboxylate** into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

- Instrumentation:
 - PerkinElmer Spectrum Two FTIR spectrometer (or equivalent).
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16
 - Acquire a background spectrum of a blank KBr pellet.
 - Acquire the sample spectrum.
- Data Processing:
 - Perform an automatic background subtraction.
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Methyl 4-imidazolecarboxylate**.

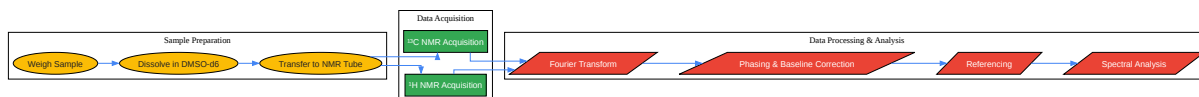
Methodology:

- Sample Preparation:
 - Dissolve a small amount of **Methyl 4-imidazolecarboxylate** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation:
 - Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector (or equivalent GC-MS system).

- Gas Chromatography (GC) Method:
 - Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness)
 - Inlet Temperature: 250 $^{\circ}$ C
 - Carrier Gas: Helium at a constant flow of 1 mL/min
 - Oven Program: Start at 100 $^{\circ}$ C, hold for 1 min, then ramp to 250 $^{\circ}$ C at 15 $^{\circ}$ C/min.
- Mass Spectrometry (MS) Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400
 - Source Temperature: 230 $^{\circ}$ C
 - Quadrupole Temperature: 150 $^{\circ}$ C
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to confirm the structure.

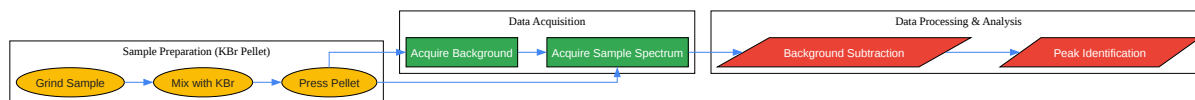
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **Methyl 4-imidazolecarboxylate**.



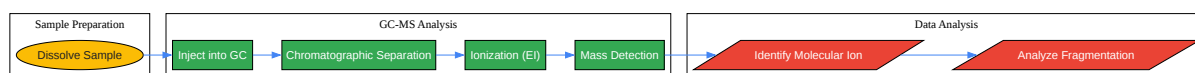
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Caption: NMR Spectroscopy Experimental Workflow.



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Caption: FTIR Spectroscopy Experimental Workflow.



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Caption: Mass Spectrometry (GC-MS) Experimental Workflow.

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